molecular formula C16H16ClN3O2 B5273390 N-(3-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)acetamide

N-(3-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5273390
M. Wt: 317.77 g/mol
InChI Key: SQNKPXUKOZCSBM-UHFFFAOYSA-N
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Description

N-(3-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)acetamide: is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-[3-[(3-chloro-2-methylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-10-14(17)7-4-8-15(10)20-16(22)19-13-6-3-5-12(9-13)18-11(2)21/h3-9H,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNKPXUKOZCSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3-chloro-2-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with 3-nitrobenzoyl chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the chloro group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry: N-(3-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)acetamide is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    Dichloroaniline: Similar in structure but with two chlorine atoms on the aniline ring.

    Bromomethyl methyl ether: Contains a bromomethyl group instead of a chloro group.

    Triple-bonded compounds: Such as dehydrobenzoannulene, which have different bonding characteristics but may share some reactivity patterns.

Uniqueness: N-(3-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific substitution pattern and the presence of both carbamoyl and acetamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

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